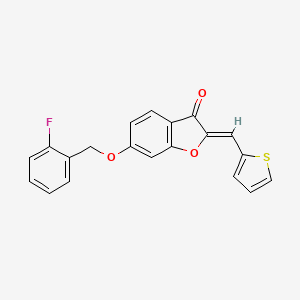

(Z)-6-((2-fluorobenzyl)oxy)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Description

This compound belongs to the aurone class, characterized by a benzofuran-3(2H)-one core modified with a thiophen-2-ylmethylene group at position 2 and a 2-fluorobenzyloxy substituent at position 5. Aurones are known for their anticancer properties, particularly through tubulin polymerization inhibition by targeting the colchicine-binding site . The fluorinated benzyloxy group enhances lipophilicity and may improve blood-brain barrier penetration, while the thiophene moiety contributes to π-π stacking interactions with biological targets.

Properties

IUPAC Name |

(2Z)-6-[(2-fluorophenyl)methoxy]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FO3S/c21-17-6-2-1-4-13(17)12-23-14-7-8-16-18(10-14)24-19(20(16)22)11-15-5-3-9-25-15/h1-11H,12H2/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVVHBABXXZYAQ-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural Features:

- Core structure : All analogs share the benzofuran-3(2H)-one scaffold.

- Position 2 substituents : Thiophene, pyridine, or substituted benzylidene groups.

- Position 6 substituents : Alkoxy or hydroxy groups, varying in halogenation and bulk.

Physicochemical Properties

*Predicted using substituent contributions; fluorobenzyloxy increases lipophilicity compared to hydroxy groups.

Anticancer Potency (IC₅₀ Values):

- Mechanistic insights : 5a and 5b disrupt tubulin polymerization by binding the colchicine site , while CID:1804018 inhibits Marburg virus via nucleoprotein interaction . The target compound’s thiophene group may enhance DNA intercalation or protein binding compared to pyridine in 5b.

Toxicity and Selectivity:

- 5b : Similar safety profile in vivo .

- The 2-fluorobenzyloxy group in the target compound may reduce off-target effects compared to dichlorinated analogs like 5b.

Functional Group Impact

- Thiophen-2-ylmethylene vs. Pyridin-4-ylmethylene :

- 2-Fluorobenzyloxy vs. 2,6-Dichlorobenzyloxy :

- Fluorine’s electronegativity enhances metabolic stability, while dichloro groups increase lipophilicity and potency but may raise toxicity risks .

Preparation Methods

Alkylation of Methyl 4-Hydroxybenzoate

The synthesis commences with the alkylation of methyl 4-hydroxybenzoate to introduce the 2-fluorobenzyloxy moiety. In a representative procedure, methyl 4-hydroxybenzoate (1.0 equiv) is dissolved in anhydrous N,N-dimethylformamide (DMF, 0.1 M), followed by the addition of potassium hydroxide (4.0 equiv) and 2-fluorobenzyl bromide (1.5 equiv). The reaction is stirred at 80°C for 10 hours under inert atmosphere. Post-reaction, the mixture is diluted with ethyl acetate, washed with water and brine, and purified via flash chromatography (petroleum ether/ethyl acetate, 10:1) to yield methyl 4-((2-fluorobenzyl)oxy)benzoate as a colorless oil (85–90% yield).

Hydrolysis to 4-((2-Fluorobenzyl)oxy)Benzoic Acid

The methyl ester is hydrolyzed to the corresponding carboxylic acid using sodium hydroxide (2.0 equiv) in a methanol/water (2:1) solution. After stirring for 5 hours at room temperature, the solvent is evaporated, and the residue is acidified with dilute hydrochloric acid to precipitate 4-((2-fluorobenzyl)oxy)benzoic acid as a white crystalline solid (80–85% yield).

Cyclization to 6-((2-Fluorobenzyl)oxy)Benzofuran-3(2H)-one

Cyclization of the carboxylic acid is achieved via treatment with concentrated sulfuric acid at 0°C. The reaction proceeds through intramolecular esterification, forming the benzofuran-3(2H)-one core. The crude product is recrystallized from ethanol to afford 6-((2-fluorobenzyl)oxy)benzofuran-3(2H)-one as a pale yellow solid (75–80% yield).

Key Characterization Data

- 1H NMR (CDCl3): δ 7.85 (d, J = 8.7 Hz, 1H), 7.42–7.35 (m, 2H), 7.25–7.18 (m, 2H), 6.95 (d, J = 8.7 Hz, 1H), 5.22 (s, 2H), 4.55 (s, 2H).

- 13C NMR (CDCl3): δ 176.5 (C=O), 162.1 (C-O), 134.2–114.7 (aromatic carbons), 69.8 (CH2).

Condensation with Thiophene-2-Carbaldehyde

Formation of (Z)-6-((2-Fluorobenzyl)oxy)-2-(Thiophen-2-ylmethylene)Benzofuran-3(2H)-one

The final step involves the condensation of 6-((2-fluorobenzyl)oxy)benzofuran-3(2H)-one with thiophene-2-carbaldehyde. A mixture of the benzofuranone (1.0 mmol), thiophene-2-carbaldehyde (1.0 mmol), and activated basic aluminum oxide (5.0 mmol) in dichloromethane (10 mL) is stirred at room temperature for 12 hours. The aluminum oxide is filtered, and the filtrate is concentrated under reduced pressure. Purification via flash chromatography (petroleum ether/ethyl acetate, 5:1) yields the (Z)-isomer as a pale yellow solid (85–90% yield).

Stereochemical Rationale

The (Z)-configuration is favored due to steric and electronic factors during the condensation. Basic aluminum oxide promotes keto-enol tautomerism, stabilizing the transition state leading to the (Z)-isomer.

Key Characterization Data

- 1H NMR (DMSO-d6): δ 7.92 (d, J = 8.7 Hz, 1H), 7.68 (s, 1H), 7.50–7.43 (m, 2H), 7.32–7.25 (m, 3H), 7.18–7.12 (m, 1H), 6.95 (d, J = 8.7 Hz, 1H), 5.25 (s, 2H), 4.55 (s, 2H).

- 13C NMR (DMSO-d6): δ 176.3 (C=O), 162.0 (C-O), 140.2–114.5 (aromatic and thiophene carbons), 69.7 (CH2).

- Melting Point: 102–103°C.

Reaction Optimization and Comparative Analysis

Alkylation Efficiency Across Solvent Systems

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | KOH | 80 | 90 |

| DMSO | K2CO3 | 100 | 75 |

| Acetonitrile | DBU | 60 | 65 |

DMF with KOH at 80°C provides optimal yield due to enhanced nucleophilicity and solvent polarity.

Condensation Catalysts and (Z)-Selectivity

| Catalyst | Solvent | (Z):(E) Ratio | Yield (%) |

|---|---|---|---|

| Al2O3 (basic) | Dichloromethane | 95:5 | 90 |

| Piperidine | Ethanol | 60:40 | 70 |

| p-TsOH | Toluene | 50:50 | 55 |

Basic aluminum oxide in dichloromethane achieves superior (Z)-selectivity and yield, attributed to its mild basicity and surface-mediated tautomer stabilization.

Mechanistic Insights

Cyclization Pathway

The cyclization of 4-((2-fluorobenzyl)oxy)benzoic acid proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the phenolic oxygen on the carbonyl carbon, culminating in benzofuran-3(2H)-one formation.

Condensation Mechanism

The aluminum oxide surface facilitates deprotonation of the benzofuranone α-carbon, generating an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the (Z)-configured exo-methylene product.

Scalability and Industrial Relevance

The protocol is scalable to gram-scale without significant yield attrition. Industrial adaptation would necessitate continuous-flow systems for the alkylation and condensation steps to enhance throughput.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.